molecular formula C17H22ClNO B14609884 4-Phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one;hydrochloride CAS No. 60375-44-2

4-Phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one;hydrochloride

Cat. No.: B14609884
CAS No.: 60375-44-2
M. Wt: 291.8 g/mol
InChI Key: FCRMRZRBCAEBDB-UHFFFAOYSA-N
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Description

4-Phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one;hydrochloride is a complex organic compound with the molecular formula C17H21NO. It is known for its unique tricyclic structure, which includes a phenyl group and an azatricyclo framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the tricyclic core. The phenyl group is then introduced through a Friedel-Crafts acylation reaction. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of certain enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one
  • 6-Oxa-1-aza tricyclo dodecan-5-ones

Uniqueness

4-Phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one;hydrochloride is unique due to its specific tricyclic structure and the presence of a phenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

60375-44-2

Molecular Formula

C17H22ClNO

Molecular Weight

291.8 g/mol

IUPAC Name

4-phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one;hydrochloride

InChI

InChI=1S/C17H21NO.ClH/c19-17-11-14-13-6-8-18(9-7-13)16(14)10-15(17)12-4-2-1-3-5-12;/h1-5,13-16H,6-11H2;1H

InChI Key

FCRMRZRBCAEBDB-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C3C2CC(C(=O)C3)C4=CC=CC=C4.Cl

Origin of Product

United States

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